molecular formula C11H16ClNO2 B11770289 (S)-2-(Phenoxymethyl)morpholine hydrochloride CAS No. 661470-52-6

(S)-2-(Phenoxymethyl)morpholine hydrochloride

Cat. No.: B11770289
CAS No.: 661470-52-6
M. Wt: 229.70 g/mol
InChI Key: GATLMGUFMGHZHK-MERQFXBCSA-N
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Description

(S)-2-(Phenoxymethyl)morpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a phenoxymethyl group attached to the morpholine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Phenoxymethyl)morpholine hydrochloride typically involves the reaction of morpholine with phenoxymethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Phenoxymethyl)morpholine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: The phenoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted morpholine derivatives.

Scientific Research Applications

(S)-2-(Phenoxymethyl)morpholine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(Phenoxymethyl)morpholine hydrochloride involves its interaction with specific molecular targets. The phenoxymethyl group allows the compound to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler analog without the phenoxymethyl group.

    Phenoxymethylpenicillin: Contains a similar phenoxymethyl group but has a different core structure.

    N-Methylmorpholine: Another morpholine derivative with a methyl group instead of phenoxymethyl.

Uniqueness

(S)-2-(Phenoxymethyl)morpholine hydrochloride is unique due to its specific combination of the morpholine ring and phenoxymethyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

661470-52-6

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

(2S)-2-(phenoxymethyl)morpholine;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-2-4-10(5-3-1)14-9-11-8-12-6-7-13-11;/h1-5,11-12H,6-9H2;1H/t11-;/m0./s1

InChI Key

GATLMGUFMGHZHK-MERQFXBCSA-N

Isomeric SMILES

C1CO[C@@H](CN1)COC2=CC=CC=C2.Cl

Canonical SMILES

C1COC(CN1)COC2=CC=CC=C2.Cl

Origin of Product

United States

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